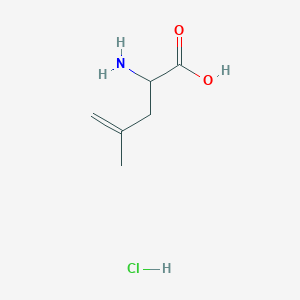

2-Amino-4-methylpent-4-enoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-methylpent-4-enoic acid hydrochloride is a compound with the molecular formula C6H11NO2·HCl. It is an amino acid derivative that features both an amino group and a carboxylic acid group, making it a versatile building block in organic synthesis. This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpent-4-enoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with 4-methylpent-4-enoic acid.

Amination: The carboxylic acid group is converted to an amide, followed by reduction to form the corresponding amine.

Hydrochloride Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-methylpent-4-enoic acid hydrochloride may involve large-scale batch reactions under controlled conditions. The process typically includes:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction Optimization: Using catalysts and optimized reaction conditions to maximize yield.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

2-Amino-4-methylpent-4-enoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Addition Reactions: The double bond in the pentenoic acid moiety can undergo addition reactions with halogens or hydrogen.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Addition Reagents: Bromine, hydrogen gas with a palladium catalyst.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted amines or amides.

Addition: Formation of halogenated or hydrogenated products.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily utilized as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics enable it to participate in reactions that yield biologically active compounds, particularly those targeting neurotransmitter systems. For instance, it has been investigated for its potential in developing treatments for neurological disorders due to its ability to modulate excitatory neurotransmitter pathways .

Neurotransmitter Modulation

Research indicates that 2-amino-4-methylpent-4-enoic acid hydrochloride plays a role in modulating neurotransmitter activity, particularly glutamate and other excitatory amino acids. This modulation is crucial in understanding and potentially treating conditions such as epilepsy and other neurodegenerative diseases .

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant properties, which could help protect cells from oxidative stress. This characteristic makes it a candidate for further investigation in the context of aging and related diseases where oxidative damage is a concern .

Antimicrobial Activity

Emerging research has indicated that 2-amino-4-methylpent-4-enoic acid hydrochloride may possess antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents or enhancing existing treatments .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various organic molecules. Its ability to undergo specific reactions makes it valuable for creating complex chemical structures used in diverse applications, from pharmaceuticals to agrochemicals .

Case Study 1: Neuroprotective Agents

A study explored the use of 2-amino-4-methylpent-4-enoic acid hydrochloride in developing neuroprotective agents. The compound was shown to enhance neuronal survival in models of oxidative stress, indicating its potential therapeutic role in neurodegenerative diseases.

Case Study 2: Antimicrobial Research

In another investigation, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting its utility as a basis for developing new antibiotics.

Data Table: Comparison of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Neurotransmitter Modulation | Influences excitatory amino acid systems | Treatment of epilepsy, neurodegenerative diseases |

| Antioxidant Properties | Protects against oxidative stress | Aging-related therapies |

| Antimicrobial Activity | Inhibits growth of certain bacteria | Development of new antibiotics |

Wirkmechanismus

The mechanism of action of 2-Amino-4-methylpent-4-enoic acid hydrochloride involves its interaction with various molecular targets:

Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.

Metabolic Pathways: It may participate in or interfere with metabolic pathways involving amino acids.

Signal Transduction: It can influence signal transduction pathways by interacting with receptors or other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-methylpent-4-enoic acid hydrochloride can be compared with other similar compounds such as:

2-Amino-4-methylpentanoic acid: Lacks the double bond present in 2-Amino-4-methylpent-4-enoic acid.

4-Methyl-2-pentenoic acid: Lacks the amino group.

2-Amino-4-methyl-4-pentenoic acid: The free base form without the hydrochloride salt.

Uniqueness

The presence of both an amino group and a double bond in the pentenoic acid moiety makes 2-Amino-4-methylpent-4-enoic acid hydrochloride unique. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

2-Amino-4-methylpent-4-enoic acid hydrochloride, also known as (S)-2-amino-2-methylpent-4-enoic acid hydrochloride, is a chiral amino acid derivative with notable biological significance. This compound exhibits various biological activities that make it a subject of interest in biochemical research and pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of 2-amino-4-methylpent-4-enoic acid hydrochloride is C₆H₁₃ClN₂O₂. Its unique structure includes an amino group, a carboxylic acid group, and a double bond within its carbon chain, categorizing it as an α-amino acid. The presence of a chiral center contributes to its distinct pharmacological properties compared to non-chiral counterparts.

1. Neurotransmitter Modulation

Research indicates that 2-amino-4-methylpent-4-enoic acid hydrochloride plays a role in modulating neurotransmitter systems, particularly those involving excitatory amino acids. This modulation can influence synaptic transmission and neuronal excitability, making it relevant in the context of neurological disorders.

2. Antioxidant Properties

The compound has demonstrated potential antioxidant activity, which is crucial for cellular protection against oxidative stress. By scavenging free radicals, it may help mitigate damage to cellular components, thereby supporting overall cellular health.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to inhibit the growth of certain pathogens could pave the way for its use in developing new antimicrobial agents.

The mechanism through which 2-amino-4-methylpent-4-enoic acid hydrochloride exerts its biological effects involves interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various metabolic pathways essential for cellular function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Alanine | Simple α-amino acid | Most basic amino acid; non-polar side chain |

| L-Valine | Branched-chain amino acid | Essential; involved in protein synthesis |

| L-Leucine | Branched-chain amino acid | Essential; promotes muscle protein synthesis |

| L-Isoleucine | Branched-chain amino acid | Essential; regulates energy levels |

The structural features of 2-amino-4-methylpent-4-enoic acid hydrochloride allow for unique interactions within biological systems, particularly in neurotransmitter modulation and potential therapeutic applications against neurological disorders.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigating the neuroprotective properties of this compound revealed that it could reduce neuronal cell death in models of excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antioxidant Activity : Research conducted on the antioxidant capacity of 2-amino-4-methylpent-4-enoic acid hydrochloride showed significant free radical scavenging activity, indicating its potential use as a dietary supplement to enhance cellular defense mechanisms against oxidative stress.

- Antimicrobial Potential : In vitro studies have indicated that this compound exhibits inhibitory effects on various bacterial strains, highlighting its potential application in developing new antimicrobial therapies.

Eigenschaften

IUPAC Name |

2-amino-4-methylpent-4-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-4(2)3-5(7)6(8)9;/h5H,1,3,7H2,2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYGGUJJJIWVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.